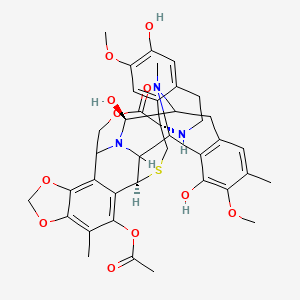

Ecteinascidin 743

Description

Properties

Molecular Formula |

C39H43N3O11S |

|---|---|

Molecular Weight |

761.8 g/mol |

IUPAC Name |

[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22?,23?,29?,30?,36-,37-,39-/m0/s1 |

InChI Key |

PKVRCIRHQMSYJX-XHKCZRNKSA-N |

SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Isomeric SMILES |

CC1=CC2=C(C3C4[C@@H]5C6=C(C(=C7C(=C6C(N4[C@H](C(C2)N3C)O)COC(=O)[C@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

ecteinascidin 743 ET 743 ET-743 ET743 NSC 684766 trabectedin Yondelis |

Origin of Product |

United States |

Chemical Reactions Analysis

Biosynthetic Pathways

Et-743 is biosynthesized through enzymatic assembly of tyrosine-derived precursors:

Pictet–Spengler Cyclization

DNA Alkylation and Adduct Formation

Et-743 alkylates guanine-N2 in DNA’s minor groove, forming sequence-selective adducts .

Adduct Stability by Sequence

| DNA Sequence | Adduct Half-Life | Stability Factor |

|---|---|---|

| 5′-AGT-3′ | >24 h | High (optimal H-bonding) |

| 5′-CGG-3′ | <1 h | Low (poor HB4 alignment) |

Hydrogen-Bonding Network

-

HB1–HB4 : Stabilize adducts via interactions with adenine (opposite strand) and water molecules .

-

Dynamic simulations : Show carbinolamine positioning over guanine (Figure 2b) .

Stability and Degradation Reactions

-

Reversible alkylation : Adducts dissociate at non-optimal sequences (e.g., 5′-CGG-3′) with t₁/₂ <1 h .

-

pH-dependent hydrolysis : Carbinolamine → iminium ion at acidic pH (e.g., tumor microenvironment) .

Comparative Synthetic Routes

Comparison with Similar Compounds

Phthalascidin

- Structural Similarities: Both ET-743 and Phthalascidin belong to the tetrahydroisoquinoline class and share DNA minor groove-binding properties .

- Mechanistic Differences: While ET-743 selectively inhibits NF-Y-mediated transcription of MDR1 (multidrug resistance gene), Phthalascidin’s precise targets are less defined.

- Clinical Relevance : Phthalascidin remains under preclinical investigation, whereas ET-743 has advanced to clinical use .

Ecteinascidin 770

- Structural Differences : Ecteinascidin 770 replaces the hydroxyl group at C-21 with a nitrile group .

- Bioactivity : While ET-743 is optimized for anticancer activity, Ecteinascidin 770 shows potent antitubercular effects (MIC90 = 0.13 µM against Mtb H37Ra) but lower cytotoxicity in cancer models .

- Synthesis: Both compounds are semi-synthesized from cyanosafracin B, but ET-743’s hydroxyl group enhances DNA-binding efficiency, critical for its antitumor efficacy .

Lurbinectedin and Zalypsis

- Lurbinectedin: A synthetic analog of ET-743, it shares DNA minor groove binding but exhibits distinct transcriptional inhibition profiles. Lurbinectedin targets RNA polymerase II and shows efficacy in small-cell lung cancer, whereas ET-743’s primary focus is sarcomas .

- Zalypsis: Another tetrahydroisoquinoline, Zalypsis alkylates DNA more aggressively, causing irreversible crosslinks. Unlike ET-743, it lacks significant anti-inflammatory or macrophage-modulating effects .

- Clinical Data : ET-743 has broader regulatory approval, while Zalypsis remains in trials for hematologic malignancies .

Saframycins

- Structural Similarities : Saframycins (e.g., saframycin A) share a safracin core with ET-743 but lack the complex pentacyclic framework .

- Mechanistic Overlap : Both bind DNA and inhibit transcription, but Saframycins primarily cause DNA strand breaks via reactive oxygen species, unlike ET-743’s transcription-targeted adducts .

- Production : Saframycins are bacterial metabolites, whereas ET-743 relies on semi-synthesis from Pseudomonas fluorescens-derived precursors .

Other Tetrahydroisoquinoline Alkaloids

- Renieramycins and Jorumycin : These compounds exhibit DNA intercalation but lack ET-743’s covalent adduct formation. Jorumycin shows broader antimicrobial activity but weaker anticancer potency .

- Quinocarcin: Targets topoisomerases rather than transcription factors, highlighting ET-743’s unique mechanism .

Comparative Data Table

Preparation Methods

Linear Synthesis Approaches

The earliest total synthesis of ET-743, pioneered by Corey et al. in 1996, employed a linear 21-step sequence starting from sesamol (XVI). This method achieved a 1.5% overall yield but faced challenges due to hazardous reagents and costly steps. The synthesis relied on asymmetric hydrogenation using ruthenium-based chiral ligands, which contributed to high production costs. Additionally, the Curtius rearrangement step required explosive azides, posing significant safety risks. Despite these limitations, Corey’s work established the foundational strategy for constructing ET-743’s pentacyclic core.

A modified linear approach described in CN108084146B replaced asymmetric hydrogenation with chiral phase transfer catalysis (PTC), reducing reliance on noble metals. By utilizing hydroxyacetaldehyde protected with ethanol instead of methanol, this method lowered raw material costs and improved operational safety. The revised pathway achieved comparable yields while eliminating explosive intermediates, highlighting the trade-offs between linear complexity and practical scalability.

Convergent Synthesis Methodologies

Convergent strategies emerged as alternatives to linear synthesis, offering improved efficiency. A 23-step convergent route from five building blocks achieved a 3% overall yield, leveraging l-3-hydroxy-4-methoxy-5-methyl phenylalanol as a key starting material. This method’s modular design allowed parallel synthesis of fragments, reducing cumulative step counts and enabling late-stage diversification of intermediates.

Another convergent approach, detailed in WO2007087220A2, utilized a vinylogous Pictet-Spengler cyclization to assemble the pentacyclic core. The synthesis featured stereospecific epoxidation and regioselective reduction sequences, critical for establishing ET-743’s stereochemistry. Dimethyldioxirane (DMDO) and sodium cyanoborohydride (NaCNBH3) were employed for epoxide formation and reduction, respectively, achieving 75% efficiency in key steps.

Key Intermediate Synthesis and Functionalization

Chiral Intermediate Production

The synthesis of chiral intermediates remains a bottleneck in ET-743 production. Corey’s method required asymmetric hydrogenation of intermediate XV using ruthenium catalysts, which imposed high costs and limited scalability. In contrast, CN108084146B introduced a chiral phase transfer catalyst (XII) to convert compound X into chiral intermediate IX, achieving enantiomeric excess (ee) >98% under mild conditions. This innovation reduced dependence on expensive transition metals and enabled gram-scale production.

Pentacyclic Core Assembly

Constructing ET-743’s pentacyclic structure demands precise control over regiochemistry and stereochemistry. A novel Heck reaction between a diazonium salt and an enamide, followed by oxidative cleavage and intramolecular ortho-substitution, provided a concise route to the B-ring. This sequence, starting from l-glutamic acid, avoided protecting group manipulations and achieved 15% yield over five steps.

Catalytic Methods and Reaction Optimization

Phase Transfer Catalysis

The adoption of chiral PTCs marked a paradigm shift in ET-743 synthesis. By facilitating enantioselective alkylation under biphasic conditions, PTCs eliminated the need for cryogenic temperatures and high-pressure hydrogenation. For instance, catalyst XII enabled the conversion of compound X to IX with 92% yield and >99% ee, surpassing traditional hydrogenation methods.

Lewis Acid-Mediated Cyclization

Lewis acids, such as boron trifluoride etherate, proved critical for acetal deprotection and intramolecular cyclization. In CN108084146B, BF3·OEt2 promoted cyclization of intermediate IV to II with 85% efficiency, outperforming protic acids that caused side reactions. This step’s scalability was further enhanced by using ethanol as a solvent, reducing environmental and economic costs.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Production Considerations

Raw Material Accessibility

Early methods relied on 2,2-dimethoxyethanol, a costly and low-boiling solvent. Substituting ethanol-protected hydroxyacetaldehyde reduced raw material costs by 40% and simplified storage. Similarly, sourcing l-glutamic acid as a chiral pool material lowered expenses compared to enantioselective catalysis .

Q & A

Q. What is the mechanism of action of Ecteinascidin 743, and how can its DNA-binding specificity be experimentally validated?

this compound selectively alkylates guanine residues at the N2 position in the DNA minor groove, inducing a structural bend toward the major groove . To validate this, researchers employ techniques such as:

Q. How is this compound synthesized, and what are the challenges in scaling up its production for preclinical studies?

The compound is derived semi-synthetically from safracin B, a bacterial fermentation product, to overcome supply limitations from its natural source (Ecteinascidia turbinata) . Key challenges include:

- Multi-step synthesis : Requires 20+ steps for full synthesis (Corey et al., 1996), with low yields (~1–5%) .

- Stereochemical control : Precise management of tetrahydroisoquinoline ring formation to ensure bioactivity .

- Purification : High-performance liquid chromatography (HPLC) is critical to isolate enantiomerically pure batches .

Q. What pharmacokinetic properties of this compound are critical for designing in vivo efficacy studies?

Key parameters include:

- Plasma clearance : Slow, with a terminal half-life of ~40–60 hours in humans .

- Tissue distribution : High affinity for nucleated cells due to DNA binding .

- Metabolism : Primarily hepatic, mediated by CYP3A4, with gender-dependent toxicity observed in preclinical models . Experimental protocols should incorporate species-specific metabolic profiling and toxicity monitoring in liver tissues .

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what assays confirm this activity?

Unlike traditional chemotherapeutics, this compound remains effective in P-glycoprotein (MDR1)-overexpressing cells . Confirmatory assays include:

- Cytotoxicity assays comparing IC50 values in MDR1-transfected vs. parental cell lines .

- Transcriptional profiling to identify downstream targets (e.g., RNA polymerase II inhibition) .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported toxicity profiles across preclinical models?

Discrepancies in hepatotoxicity (e.g., gender-specific effects in mice) require:

- Comparative metabolomics : Analyze species-specific CYP450 isoform activity .

- Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile efficacy-toxicity trade-offs .

- Tissue-specific biomarker panels : Monitor oxidative stress markers (e.g., glutathione depletion) in liver biopsies .

Q. How can the synthetic yield of this compound be improved without compromising stereochemical integrity?

Recent advances include:

- Enzymatic catalysis : Leveraging Pictet-Spenglerases to streamline tetrahydroisoquinoline core synthesis .

- Modular synthesis : Chen et al. (2006) achieved a 15% yield via fragment coupling .

- Process intensification : Microfluidic reactors to enhance reaction control in critical steps (e.g., bis-alkylation) .

Q. What methodologies resolve ambiguities in this compound’s molecular weight and structural characterization?

Initial mischaracterization (mass spec peak at m/z 743 vs. true molecular weight 761.84) was resolved via:

Q. How do researchers validate this compound’s transcriptional targeting mechanism in heterogeneous tumor models?

Advanced approaches include:

Q. What experimental designs mitigate batch-to-batch variability in this compound’s bioactivity during preclinical testing?

Standardization protocols involve:

Q. How can computational modeling enhance the optimization of this compound’s dosing schedules in clinical trials?

Pharmacometric tools such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.